molecular formula C25H19NO B3932909 1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one CAS No. 381671-20-1

1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B3932909
CAS No.: 381671-20-1
M. Wt: 349.4 g/mol
InChI Key: FIXJFHRCFOCKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinoline, a component of this compound, is a colorless hygroscopic liquid with a strong odor .

Mechanism of Action

1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one acts as a selective antagonist of the endothelin type A (ETA) receptor, which is primarily expressed in vascular smooth muscle cells. ETA receptor activation by endothelin-1 leads to vasoconstriction, cell proliferation, and inflammation. This compound blocks the binding of endothelin-1 to the ETA receptor, thereby preventing its downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of endothelin-1-induced vasoconstriction
- Reduction of blood pressure in hypertensive animal models
- Attenuation of cardiac hypertrophy and fibrosis
- Improvement of renal function in models of renal injury
- Reduction of pulmonary vascular resistance in models of pulmonary hypertension

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one in lab experiments is its high selectivity for the ETA receptor, which allows for specific targeting of endothelin signaling. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of this compound is its relatively short half-life in vivo, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research involving 1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, including:
- Development of more potent and selective ETA receptor antagonists
- Investigation of the effects of ETA receptor antagonism on other physiological systems, such as the immune system and the nervous system
- Exploration of the therapeutic potential of ETA receptor antagonists in other diseases, such as cancer and diabetes
- Use of this compound as a tool for studying the mechanisms of endothelin signaling and its role in disease pathogenesis
In conclusion, this compound is a small molecule antagonist of the endothelin receptor that has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Its high selectivity for the ETA receptor and ease of synthesis make it a useful tool for investigating the physiological and biochemical effects of endothelin signaling. Further research is needed to fully understand the potential of ETA receptor antagonists as therapeutic agents and to explore their use in other disease contexts.

Scientific Research Applications

1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been widely used in scientific research to investigate the role of endothelin signaling in various physiological and pathological processes. It has been shown to inhibit the vasoconstrictive effects of endothelin-1, a potent peptide hormone that regulates blood pressure and vascular tone. This compound has also been used to study the effects of endothelin receptor antagonism on cardiac function, renal function, and pulmonary hypertension.

Properties

IUPAC Name

1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-24-16-22(20-12-10-18(11-13-20)17-6-2-1-3-7-17)25-21-9-5-4-8-19(21)14-15-23(25)26-24/h1-15,22H,16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXJFHRCFOCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387631
Record name ST4060854
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381671-20-1
Record name ST4060854
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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